molecular formula C11H12F2N2O3 B4667083 ETHYL 2-{[(3,4-DIFLUOROANILINO)CARBONYL]AMINO}ACETATE

ETHYL 2-{[(3,4-DIFLUOROANILINO)CARBONYL]AMINO}ACETATE

Cat. No.: B4667083
M. Wt: 258.22 g/mol
InChI Key: FNPDQCYNVQZTRC-UHFFFAOYSA-N
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Description

ETHYL 2-{[(3,4-DIFLUOROANILINO)CARBONYL]AMINO}ACETATE is an organic compound that belongs to the class of esters It is characterized by the presence of a difluoroaniline moiety attached to an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[(3,4-DIFLUOROANILINO)CARBONYL]AMINO}ACETATE typically involves the reaction of 3,4-difluoroaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which then undergoes cyclization to form the final ester product. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[(3,4-DIFLUOROANILINO)CARBONYL]AMINO}ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The difluoroaniline moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aniline derivatives.

Scientific Research Applications

ETHYL 2-{[(3,4-DIFLUOROANILINO)CARBONYL]AMINO}ACETATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 2-{[(3,4-DIFLUOROANILINO)CARBONYL]AMINO}ACETATE involves its interaction with specific molecular targets. The difluoroaniline moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ester group may also undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-[(3-FLUOROPHENYL)AMINO]ACETATE
  • ETHYL 2-(4-BROMOPHENYL)ACETATE
  • ETHYL (4-((3-AMINO-1-BENZOFURAN-2-YL)CARBONYL)PHENOXY)ACETATE

Uniqueness

ETHYL 2-{[(3,4-DIFLUOROANILINO)CARBONYL]AMINO}ACETATE is unique due to the presence of the difluoroaniline moiety, which imparts distinct chemical and biological properties. The difluorination can enhance the compound’s stability, reactivity, and interaction with biological targets compared to its non-fluorinated analogs.

Properties

IUPAC Name

ethyl 2-[(3,4-difluorophenyl)carbamoylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O3/c1-2-18-10(16)6-14-11(17)15-7-3-4-8(12)9(13)5-7/h3-5H,2,6H2,1H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPDQCYNVQZTRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)NC1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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